3-Fluoro-4-methylbenzoyl fluoride
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Overview
Description
Benzoyl fluoride, 3-fluoro-4-methyl-: is an organic compound that belongs to the class of fluorinated benzoyl derivatives. This compound is characterized by the presence of a benzoyl group substituted with a fluorine atom at the third position and a methyl group at the fourth position. Fluorinated compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, materials science, and molecular imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoyl fluoride, 3-fluoro-4-methyl-, can be achieved through various methods. One common approach involves the oxidative dearomatization of phenols to generate 2,5-cyclohexadienones, which can then react with difluoromethyl 2-pyridyl sulfone under basic conditions to form gem-difluoroolefins . Another method involves the use of fluorinase enzymes, which catalyze the direct formation of the C-F bond, making it a promising approach for the synthesis of fluorinated compounds .
Industrial Production Methods: Industrial production of fluorinated benzoyl derivatives often involves the use of chemical catalysis methods. These methods include the use of transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild and functional group-tolerant conditions .
Chemical Reactions Analysis
Types of Reactions: Benzoyl fluoride, 3-fluoro-4-methyl-, undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the benzoyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted benzoyl derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form benzoic acids or reduction to form benzyl alcohols.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substituted Benzoyl Derivatives: Formed through nucleophilic aromatic substitution reactions.
Benzoic Acids and Benzyl Alcohols: Formed through oxidation and reduction reactions, respectively.
Scientific Research Applications
Benzoyl fluoride, 3-fluoro-4-methyl-, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzoyl fluoride, 3-fluoro-4-methyl-, involves its interaction with molecular targets through the formation of strong electrostatic interactions due to the presence of the fluorine atom. This interaction can lead to changes in the stability, lipophilicity, and bioavailability of the compound . The compound can also participate in hydrogen bonding interactions, enhancing its biological activity .
Comparison with Similar Compounds
- 2-Fluoro-5-chlorobenzoyl fluoride
- 2-Fluoro-6-chlorobenzoyl fluoride
- 2,6-Difluorobenzoyl fluoride
- Pentafluorobenzoyl fluoride
Uniqueness: Benzoyl fluoride, 3-fluoro-4-methyl-, is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a fluorine and a methyl group on the benzoyl ring enhances its reactivity and stability compared to other fluorinated benzoyl derivatives .
Properties
CAS No. |
65374-11-0 |
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Molecular Formula |
C8H6F2O |
Molecular Weight |
156.13 g/mol |
IUPAC Name |
3-fluoro-4-methylbenzoyl fluoride |
InChI |
InChI=1S/C8H6F2O/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3 |
InChI Key |
VHITYOHGTCQZOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)F)F |
Origin of Product |
United States |
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